REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]([OH:24])[CH2:21][C:22]#[CH:23].Br[C:26]1[CH:33]=[CH:32][CH:31]=[CH:30][C:27]=1[CH:28]=[O:29]>C(N(CC)CC)C.CCOCC.[Pd](Cl)Cl>[OH:24][CH2:20][CH2:21][C:22]#[C:23][C:26]1[CH:33]=[CH:32][CH:31]=[CH:30][C:27]=1[CH:28]=[O:29]
|
Name
|
|
Quantity
|
439 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
cuprous iodide
|
Quantity
|
43.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
palladium chloride
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The pad was washed with ether (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo to an oil
|
Name
|
|
Type
|
|
Smiles
|
OCCC#CC1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |